1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This specific compound features a 2-chlorobenzyl group and an iodine atom attached to the pyrazole ring, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through various methods, notably involving the reaction of hydrazines with carbonyl compounds, followed by specific substitutions to introduce the chlorobenzyl and iodo groups. It has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is classified as a halogenated pyrazole derivative. Its structure includes both halogen atoms (chlorine and iodine), which are known to influence the compound's reactivity and biological activity.
The synthesis of 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole typically involves several key steps:
The molecular formula of 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is C10H8ClIN2. The structural representation shows a pyrazole ring with a chlorine atom at the 2-position and an iodine atom at the 4-position, contributing to its unique chemical characteristics.
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole can undergo several types of chemical reactions:
Reactions involving this compound are typically conducted under controlled conditions to ensure selectivity and yield. The presence of both halogen atoms may enhance reactivity compared to non-halogenated analogs.
The mechanism of action for 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is primarily linked to its interactions with biological targets, potentially including enzymes or receptors involved in various signaling pathways. The halogen substituents may influence binding affinity and specificity towards these targets.
Research indicates that compounds within the pyrazole class often exhibit diverse biological activities due to their ability to modulate enzyme activity or receptor functions, making them valuable in drug development .
Relevant analyses often include spectroscopic techniques (such as NMR and IR) to confirm structure and purity.
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole has several applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to significant variations in biological activity, making it an important subject for ongoing research in chemistry and pharmacology.
The systematic IUPAC name for this compound is 1-[(2-chlorophenyl)methyl]-4-iodo-1H-pyrazole, which precisely defines its molecular structure. The name follows these conventions:
Table 1: Nomenclature Conventions
| Nomenclature Type | Name |
|---|---|
| IUPAC Systematic | 1-[(2-chlorophenyl)methyl]-4-iodo-1H-pyrazole |
| Common Synonym | 1-(2-Chlorobenzyl)-4-iodopyrazole |
| Benzyl-Substituent Specification | ortho-chlorobenzyl |
The molecular formula C₁₀H₈ClIN₂ is confirmed by PubChem records (CID 2985028) [1]. Elemental composition includes:
The molecular weight is 318.54 g/mol, calculated as:C₁₀ (120.10) + H₈ (8.08) + Cl (35.45) + I (126.90) + N₂ (28.00) = 318.53 g/mol.
Table 2: Elemental Composition
| Element | Count | Mass Contribution (g/mol) |
|---|---|---|
| C | 10 | 120.10 |
| H | 8 | 8.08 |
| Cl | 1 | 35.45 |
| I | 1 | 126.90 |
| N | 2 | 28.00 |
| Total | 318.54 |
The compound’s canonical SMILES is Clc1ccccc1Cn2cc(cn2)I, which decodes as:
Clc1ccccc1: 2-chlorobenzyl group. Cn2cc(cn2)I: N1-benzylated pyrazole with iodine at C4. The InChIKey (a hashed, 27-character identifier) is GOSIPHXZYILVOG-UHFFFAOYSA-N, derived from the InChI string. This key facilitates database searches across chemical repositories [1] [6].
Table 3: Structural Descriptors
| Descriptor Type | Value |
|---|---|
| Canonical SMILES | Clc1ccccc1Cn2cc(cn2)I |
| Isomeric SMILES | Clc1ccccc1Cn2cc(c[nH]2)I |
| InChI | InChI=1S/C10H8ClIN2/c11-9-4-2-1-3-8(9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 |
| InChIKey | GOSIPHXZYILVOG-UHFFFAOYSA-N |
The CAS Registry Number for this compound is 957265-68-8, a unique identifier critical for regulatory and sourcing purposes. The PubChem CID is 2985028, linking to experimental and computational data in the PubChem database. This entry includes molecular properties and cross-references to related compounds like 1-(4-chlorobenzyl)-4-iodo-1H-pyrazole (CID 2988815), highlighting positional isomerism effects [1] [4].
While direct crystallographic data for 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is unavailable in the search results, insights can be extrapolated from:
Table 4: Hydrogen Bonding Motifs in Halogenated Pyrazoles
| Compound | H-Bond Motif | N–H⋯N Distance (Å) | Space Group |
|---|---|---|---|
| 4-Iodo-1H-pyrazole | Catemer | 2.87 | P2₁ab |
| 4-Bromo-1H-pyrazole | Trimer | 2.85 | P\overline{1} |
| 1-(2-Chlorobenzyl)-4-iodo-1H-pyrazole | Predicted: Catemer | Unreported | Unreported |
The absence of experimental crystal structures for N1-benzylated derivatives underscores a research gap. Future studies could employ single-crystal X-ray diffraction to resolve torsional angles and non-covalent interactions [7].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: